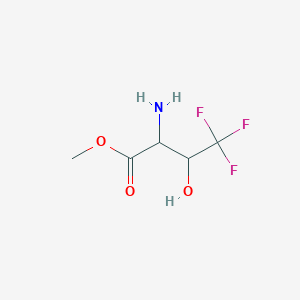
Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate is a fluorinated amino acid derivative This compound is of significant interest in various fields due to its unique structural properties, which include the presence of a trifluoromethyl group and a hydroxyl group on the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate typically involves the alkylation of a glycine Schiff base with a trifluoromethylated alkyl halide under basic conditions. The process can be summarized as follows:
- Formation of a Schiff base from glycine and an aldehyde.
- Alkylation of the Schiff base with trifluoromethylated alkyl halide (e.g., CF₃CH₂I) in the presence of a base.
- Hydrolysis of the resulting product to yield the desired amino acid derivative .
Industrial Production Methods
For large-scale production, the process may involve the use of recyclable chiral auxiliaries to form Ni(II) complexes with the glycine Schiff base. This method allows for the efficient and scalable synthesis of the compound, ensuring high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioisostere in drug design, mimicking the leucine moiety in proteins.
Medicine: Investigated for its potential therapeutic applications due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s metabolic stability and bioactivity by mimicking the three-dimensional structure of targeted protein receptors. This allows for fine-tuning of the desired bioactivity and pharmacokinetics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4,4,4-trifluorobutanoic acid: Another fluorinated amino acid derivative with similar structural properties.
Ethyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate: An ethyl ester variant with comparable reactivity and applications.
Uniqueness
Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both a trifluoromethyl group and a hydroxyl group on the same carbon atom makes it particularly valuable in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C5H8F3NO3 |
|---|---|
Molekulargewicht |
187.12 g/mol |
IUPAC-Name |
methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate |
InChI |
InChI=1S/C5H8F3NO3/c1-12-4(11)2(9)3(10)5(6,7)8/h2-3,10H,9H2,1H3 |
InChI-Schlüssel |
CMVOMGQGCIGSLV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(C(F)(F)F)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate](/img/structure/B13484463.png)

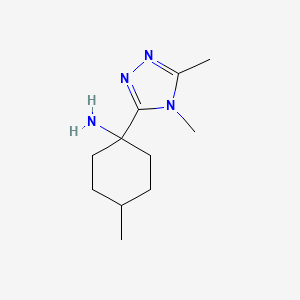

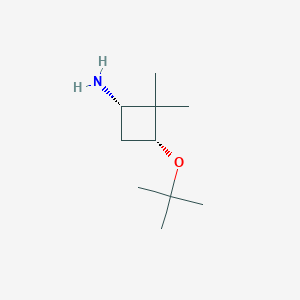
![rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B13484486.png)
![4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid](/img/structure/B13484487.png)

![Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484501.png)
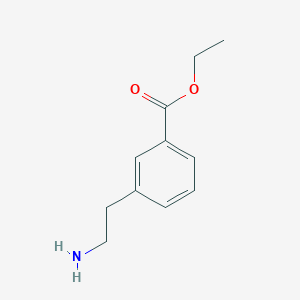

![{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol](/img/structure/B13484512.png)
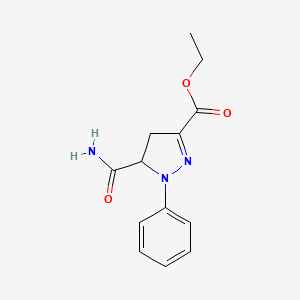
![5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride](/img/structure/B13484546.png)
